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molecular formula C10H11BrN2O B1290024 (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone CAS No. 742085-70-7

(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone

Cat. No. B1290024
M. Wt: 255.11 g/mol
InChI Key: NREQDJFOSPEEFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07977328B2

Procedure details

Oxalyl chloride (0.83 mL; 9.3 mmol) and DMF (1 drop) were added to a solution of 5-bromoisonicotinic acid (1.57 g; 7.75 mmol) and 4M hydrogen chloride in dioxan (1.93 mL; 7.75 mmol) in DCM (50 mL). The mixture was stirred at RT for 18 hours, the DCM removed in vacuo and the residue azeotroped with toluene (2×15 mL). The residue was and added to a solution of pyrrolidine (0.78 mL; 9.3 mmol) and triethylamine (2.6 mL; 18.6 mmol) in DCM (40 mL) and the mixture stirred at RT for 6 hours. The DCM was removed in vacuo, the residue partitioned between water (75 mL) and ethyl acetate (100 mL), the organic layer washed with brine, dried (MgSO4) and evaporated to a residue which was chromatographed on silica, eluting with 50% ethyl acetate in iso hexane, to give the desired material (1.40 g). 1H NMR δ (CDCl3): 1.85 (m, 4H), 3.6 (m, 2H), 3.7 (s, 3H), 7.7 (d, 1H), 7.85 (s, 1H), 8.55 (s, 1H); m/z 257 (M+H)+.
Quantity
0.83 mL
Type
reactant
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.93 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.78 mL
Type
reactant
Reaction Step Two
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:5])[C:2](Cl)=O.[Br:7][C:8]1[C:13]([C:14](O)=O)=CC=[N:10][CH:9]=1.Cl.O1CCOCC1.[NH:24]1[CH2:28][CH2:27][CH2:26][CH2:25]1.C(N(CC)CC)C>CN(C=O)C.C(Cl)Cl>[Br:7][C:8]1[CH:13]=[CH:14][C:2]([C:1]([N:24]2[CH2:28][CH2:27][CH2:26][CH2:25]2)=[O:5])=[N:10][CH:9]=1

Inputs

Step One
Name
Quantity
0.83 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
1.57 g
Type
reactant
Smiles
BrC1=CN=CC=C1C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
1.93 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.78 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
2.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the DCM removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue azeotroped with toluene (2×15 mL)
STIRRING
Type
STIRRING
Details
the mixture stirred at RT for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The DCM was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between water (75 mL) and ethyl acetate (100 mL)
WASH
Type
WASH
Details
the organic layer washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to a residue which
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica
WASH
Type
WASH
Details
eluting with 50% ethyl acetate in iso hexane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C=CC(=NC1)C(=O)N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: CALCULATEDPERCENTYIELD 70.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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